5-HT2A/D2 Affinity Ratio Differentiation
Ziprasidone displays the highest 5-HT2A/D2 affinity ratio among all clinically available atypical antipsychotics, a pharmacodynamic signature associated with atypicality and reduced extrapyramidal symptom liability [1]. In standardized in vitro receptor binding assays, ziprasidone exhibited a 5-HT2A/D2 Ki ratio of approximately 11:1 (0.25 nM vs. 2.8 nM), compared with risperidone's ratio of approximately 20:1 but with an order-of-magnitude higher absolute D2 affinity (0.16 nM 5-HT2A / 3.3 nM D2) and olanzapine's ratio of approximately 1:1 (1.9 nM / 2.1 nM) [2]. The high absolute 5-HT2A affinity of ziprasidone (0.25 nM) coupled with moderate D2 affinity (2.8 nM) yields a distinctive binding signature that differs fundamentally from both tight D2 binders (e.g., risperidone, haloperidol) and agents with broader receptor promiscuity (e.g., clozapine, olanzapine) [2].
| Evidence Dimension | 5-HT2A to D2 receptor binding affinity ratio (Ki ratio) and absolute Ki values |
|---|---|
| Target Compound Data | 5-HT2A Ki = 0.25 nM; D2 Ki = 2.8 nM; Ratio ≈ 11:1 |
| Comparator Or Baseline | Risperidone: 5-HT2A Ki = 0.16 nM, D2 Ki = 3.3 nM, Ratio ≈ 20:1. Olanzapine: 5-HT2A Ki = 1.9 nM, D2 Ki = 2.1 nM, Ratio ≈ 1:1. Haloperidol: 5-HT2A Ki = 25 nM, D2 Ki = 1.4 nM, Ratio ≈ 0.06:1 |
| Quantified Difference | Ziprasidone achieves high 5-HT2A/D2 ratio with moderate absolute D2 affinity (2.8 nM), distinguishing it from the tight D2 binding of risperidone (3.3 nM) and haloperidol (1.4 nM), and from the balanced 5-HT2A/D2 profile of olanzapine (ratio ~1:1) |
| Conditions | In vitro radioligand binding assays using cloned human receptors expressed in cell lines |
Why This Matters
This receptor binding signature informs selection for studies where intermediate D2 occupancy with high 5-HT2A antagonism is required, avoiding the hyperprolactinemia associated with tight D2 binders while maintaining efficacy.
- [1] Schmidt AW, Lebel LA, Howard HR Jr, Zorn SH. Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile. Eur J Pharmacol. 2001;425(3):197-201. View Source
- [2] Nature Table 1: Receptor Binding Affinity (Ki, nM) of Antipsychotic Drugs (D2, 5-HT1A, 5-HT2A). View Source
